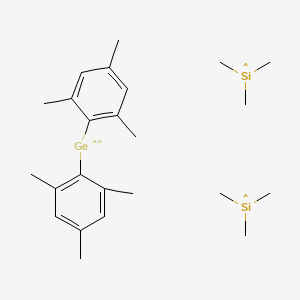
Bis(2,4,6-trimethylphenyl)-lambda~2~-germane--trimethylsilyl (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4,6-trimethylphenyl)-lambda~2~-germane–trimethylsilyl (1/2) is a compound that belongs to the class of organogermanium compounds. These compounds are known for their unique properties and potential applications in various fields such as materials science, catalysis, and medicinal chemistry. The presence of germanium and silicon in the molecular structure imparts distinct characteristics to this compound, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-trimethylphenyl)-lambda~2~-germane–trimethylsilyl (1/2) typically involves the reaction of 2,4,6-trimethylphenylgermanium trichloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent the oxidation of the germanium compound. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,4,6-trimethylphenyl)-lambda~2~-germane–trimethylsilyl (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives.
Aplicaciones Científicas De Investigación
Bis(2,4,6-trimethylphenyl)-lambda~2~-germane–trimethylsilyl (1/2) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored for applications in medicinal chemistry, including anticancer and antiviral research.
Medicine: Research is ongoing to investigate its potential therapeutic properties and its role in drug development.
Industry: The compound is used in the production of advanced materials, including semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism by which Bis(2,4,6-trimethylphenyl)-lambda~2~-germane–trimethylsilyl (1/2) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of germanium and silicon atoms in the compound’s structure allows it to participate in unique chemical interactions, potentially leading to the modulation of biological pathways. These interactions can influence cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,4,6-trimethylphenyl)-lambda~2~-stannane: A similar compound with tin instead of germanium.
Bis(2,4,6-trimethylphenyl)-lambda~2~-silane: A silicon analog of the compound.
Bis(2,4,6-trimethylphenyl)-lambda~2~-plumbane: A lead analog of the compound.
Uniqueness
Bis(2,4,6-trimethylphenyl)-lambda~2~-germane–trimethylsilyl (1/2) is unique due to the presence of both germanium and silicon atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for. For example, the compound’s stability and reactivity can be fine-tuned by modifying the germanium and silicon components, providing versatility in its use.
Propiedades
Número CAS |
111655-80-2 |
|---|---|
Fórmula molecular |
C24H40GeSi2 |
Peso molecular |
457.4 g/mol |
InChI |
InChI=1S/C18H22Ge.2C3H9Si/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;2*1-4(2)3/h7-10H,1-6H3;2*1-3H3 |
Clave InChI |
GEEJCZPBFBDTOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[Ge]C2=C(C=C(C=C2C)C)C)C.C[Si](C)C.C[Si](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


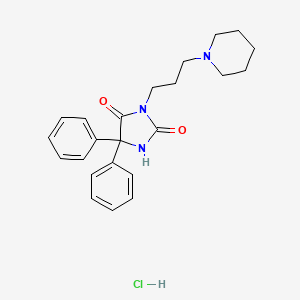

![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)
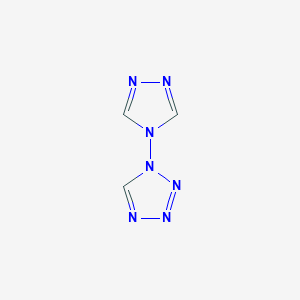
![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide](/img/structure/B14323571.png)
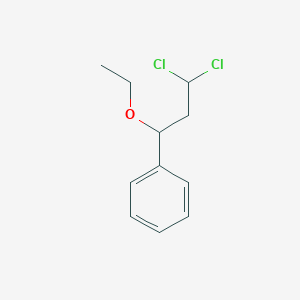
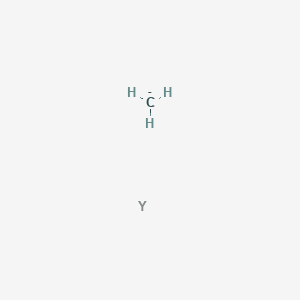
![4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid](/img/structure/B14323580.png)
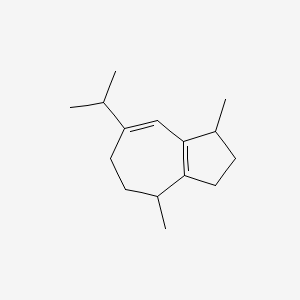
![2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane](/img/structure/B14323601.png)


![2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol](/img/structure/B14323615.png)
![1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14323627.png)
